

A Technical Guide to the Spectroscopic Data of Methyl Sinapate

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Compound of Interest

Compound Name: Methyl sinapate

Cat. No.: B126888

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Introduction

Methyl sinapate is a naturally occurring hydroxycinnamic acid ester, found in a variety of plants. It is recognized for its antioxidant and UV-screening properties, making it a compound of interest for researchers in fields such as natural product chemistry, pharmacology, and cosmetics science. This guide provides a comprehensive overview of the key spectroscopic data for **methyl sinapate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in its identification and characterization.

Spectroscopic Data

The spectroscopic data for **methyl sinapate** is summarized in the following tables. This information is crucial for the structural elucidation and verification of the compound.

Table 1: ^1H NMR Spectroscopic Data for **Methyl Sinapate**

Solvent: CDCl_3 , Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.62	d	15.9	H-7
6.75	s	H-2', H-6'	
6.29	d	15.9	H-8
5.86	s	4'-OH	
3.93	s	3'-OCH ₃ , 5'-OCH ₃	
3.79	s	1-OCH ₃	

Table 2: ¹³C NMR Spectroscopic Data for **Methyl Sinapate**Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
167.5	C-9
147.0	C-3', C-5'
145.4	C-7
137.9	C-4'
126.1	C-1'
115.4	C-8
105.4	C-2', C-6'
56.4	3'-OCH ₃ , 5'-OCH ₃
51.7	1-OCH ₃

Table 3: IR Spectroscopic Data for **Methyl Sinapate**

Wavenumber (cm ⁻¹)	Description of Vibration
3528	O-H stretching
3004	C-H aromatic stretching
2949	C-H aliphatic stretching
1709	C=O ester stretching
1634	C=C stretching
1602, 1515	Aromatic ring C=C stretching
1427	C-H bending
1334	C-O stretching
1111	O-CH ₃ stretching
980	=C-H out-of-plane bending (trans)

Table 4: Mass Spectrometry Data for **Methyl Sinapate**

m/z	Relative Intensity (%)	Proposed Fragment
238	100	[M] ⁺
207	75	[M - OCH ₃] ⁺
192	20	[M - OCH ₃ - CH ₃] ⁺
179	15	[M - COOCH ₃] ⁺
148	10	[M - COOCH ₃ - OCH ₃] ⁺
121	8	[C ₇ H ₅ O ₂] ⁺
77	5	[C ₆ H ₅] ⁺

Experimental Protocols

The following protocols provide a general methodology for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **methyl sinapate** for structural elucidation.

Materials and Equipment:

- **Methyl sinapate** sample
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **methyl sinapate** in 0.6-0.7 mL of CDCl_3 containing 0.03% TMS in a clean, dry NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Typical parameters include a spectral width of 12-16 ppm, a pulse width of 90° , a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Typical parameters include a spectral width of 200-220 ppm, a pulse width of 90° , a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Reference the spectra to the TMS signal at 0.00 ppm for both ^1H and ^{13}C .
 - Integrate the peaks in the ^1H spectrum and identify the chemical shifts, multiplicities, and coupling constants.
 - Identify the chemical shifts of the peaks in the ^{13}C spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **methyl sinapate** to identify its functional groups.

Materials and Equipment:

- **Methyl sinapate** sample
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **methyl sinapate** with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **methyl sinapate**.

Materials and Equipment:

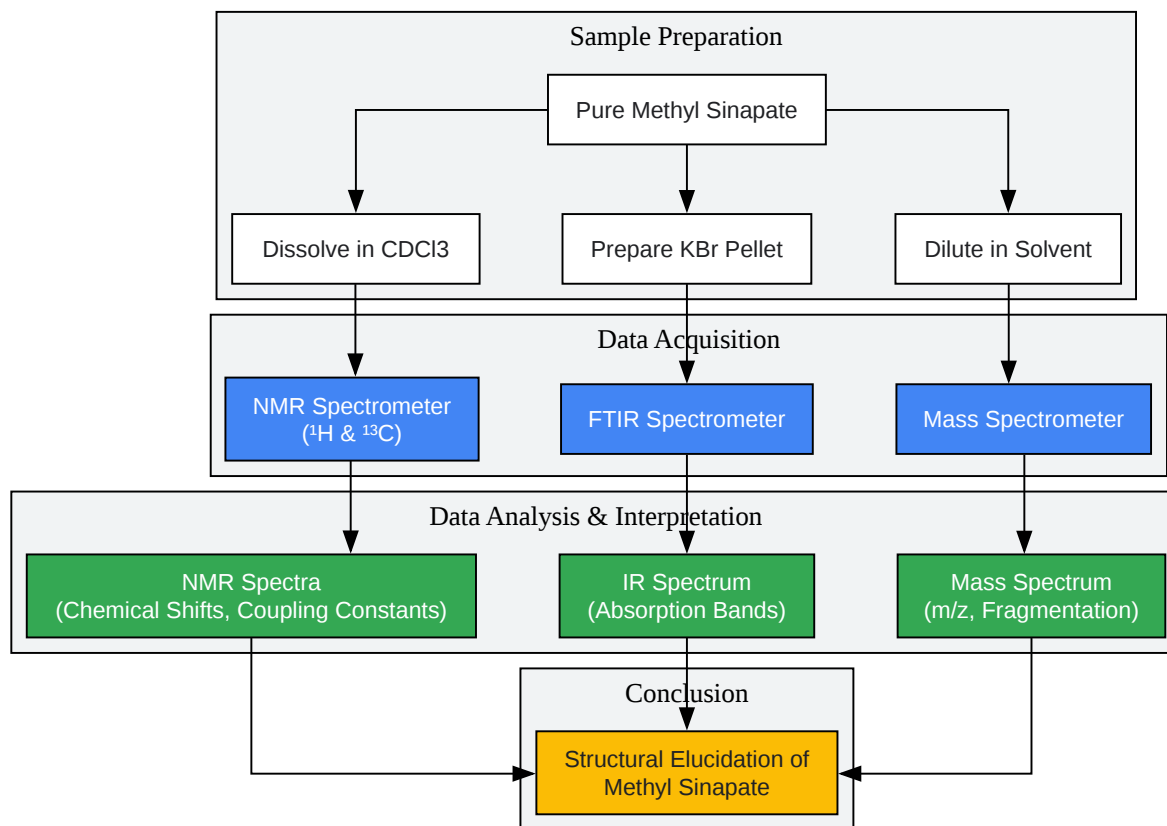
- **Methyl sinapate** sample
- Methanol or other suitable solvent, HPLC grade
- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI)

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **methyl sinapate** (e.g., 1-10 µg/mL) in a suitable solvent like methanol.
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration compound.
 - Set the parameters for the ion source (e.g., for ESI: capillary voltage, cone voltage, desolvation gas flow, and temperature; for EI: ionization energy).
 - Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 amu).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).
 - Acquire the mass spectrum.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$ or $[M+H]^+$, etc.).
 - Identify the major fragment ions and propose their structures based on the mass differences from the molecular ion and other fragments.
 - Determine the relative intensities of the observed peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **methyl sinapate**.



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Workflow for Spectroscopic Analysis

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